molecular formula C8H7BF2N2O2 B13469922 (1-(Difluoromethyl)-1H-indazol-6-yl)boronic acid

(1-(Difluoromethyl)-1H-indazol-6-yl)boronic acid

Cat. No.: B13469922
M. Wt: 211.96 g/mol
InChI Key: GRWKEWXIBMLVCI-UHFFFAOYSA-N
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Description

(1-(Difluoromethyl)-1H-indazol-6-yl)boronic acid: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound is characterized by the presence of a difluoromethyl group attached to an indazole ring, which is further connected to a boronic acid moiety. The combination of these functional groups imparts distinctive chemical reactivity and makes it a valuable intermediate in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Difluoromethyl)-1H-indazol-6-yl)boronic acid typically involves the introduction of the difluoromethyl group onto the indazole ring, followed by the formation of the boronic acid moiety. One common method involves the use of difluoromethylation reagents, such as difluoromethyl iodide, in the presence of a base and a palladium catalyst. The reaction conditions often include mild temperatures and inert atmospheres to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions followed by purification steps such as crystallization or chromatography. The choice of reagents and conditions is optimized to maximize efficiency and minimize costs, while ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-(Difluoromethyl)-1H-indazol-6-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (1-(Difluoromethyl)-1H-indazol-6-yl)boronic acid is primarily based on its ability to form reversible covalent bonds with nucleophilic biological compounds. The boronic acid group can interact with enzyme residues, nucleic acids, or hydroxyl groups from carbohydrates, leading to various biochemical effects . Additionally, the difluoromethyl group can enhance the compound’s stability and bioavailability by acting as a metabolic blocker .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • (4-Fluorophenyl)boronic acid
  • (2,3-Difluorophenyl)boronic acid

Uniqueness

(1-(Difluoromethyl)-1H-indazol-6-yl)boronic acid is unique due to the presence of both the difluoromethyl group and the indazole ring, which confer distinct chemical reactivity and biological properties. The difluoromethyl group enhances the compound’s metabolic stability and bioavailability, while the indazole ring provides a versatile scaffold for further functionalization .

Properties

Molecular Formula

C8H7BF2N2O2

Molecular Weight

211.96 g/mol

IUPAC Name

[1-(difluoromethyl)indazol-6-yl]boronic acid

InChI

InChI=1S/C8H7BF2N2O2/c10-8(11)13-7-3-6(9(14)15)2-1-5(7)4-12-13/h1-4,8,14-15H

InChI Key

GRWKEWXIBMLVCI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C=NN2C(F)F)(O)O

Origin of Product

United States

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